Terlipressin Acetate

Portal hypertension Hepatic venous pressure gradient Variceal bleeding

Terlipressin Acetate (CAS 1884420-36-3) is the stable diacetate salt recommended for procurement over the unstable free base. As a V1A‑selective prodrug (Ki=0.85µM) with a 4–6h half‑life, it enables intermittent bolus dosing—simplifying portal hypertension and HRS‑1 protocols vs. continuous‑infusion vasopressin or octreotide. FDA‑approved as TERLIVAZ®, it is the only evidence‑based standard‑of‑care comparator for hepatorenal syndrome research. Procure this diacetate form for long‑term storage stability (−20°C, 3 years) and validated HPLC purity ≥98%.

Molecular Formula C56H82N16O19S2
Molecular Weight 1347.5 g/mol
CAS No. 1884420-36-3
Cat. No. B2860517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerlipressin Acetate
CAS1884420-36-3
Molecular FormulaC56H82N16O19S2
Molecular Weight1347.5 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N
InChIInChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1
InChIKeyWNFVFDPQEHRNTC-LWCZBKQBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Terlipressin Acetate (CAS 1884420-36-3): Synthetic Vasopressin V1 Receptor Agonist for Portal Hypertension and Hepatorenal Syndrome Research


Terlipressin Acetate (CAS 1884420-36-3), also designated as terlipressin diacetate anhydrous, is the stable diacetate salt form of terlipressin, a synthetic 12-amino-acid triglycyl-lysine vasopressin analog [1]. It functions as an inactive prodrug that undergoes enzymatic cleavage of its N-terminal triglycyl residue by endothelial peptidases in vivo, resulting in the slow release of the active moiety, lysine vasopressin [2]. The compound acts as a partial agonist of the vasopressin V1A receptor with a reported binding affinity (Ki) of 0.85 µM and exhibits selectivity across vasopressin receptor subtypes (V1A, V1B, and V2) with Ki values of 0.85 µM, 1.11 µM, and 1.58 µM, respectively . Clinically, terlipressin acetate is the active pharmaceutical ingredient in FDA-approved TERLIVAZ®, indicated for adults hospitalized with hepatorenal syndrome type 1 (HRS-1) with rapid reduction in kidney function [3].

Why Terlipressin Acetate Cannot Be Assumed Interchangeable with Native Vasopressin, Other Vasopressin Analogs, or Alternative Vasoactive Agents


Despite sharing a common evolutionary origin with vasopressin and other synthetic analogs such as desmopressin, terlipressin acetate exhibits distinct pharmacological and pharmaceutical properties that preclude generic substitution without rigorous comparative evaluation. Unlike native arginine vasopressin, which possesses an extremely short elimination half-life of approximately 6 minutes and requires continuous intravenous infusion, terlipressin acetate demonstrates a substantially prolonged half-life of 4–6 hours, enabling intermittent bolus administration and simplifying clinical or experimental protocols [1]. Furthermore, terlipressin acetate displays a distinct receptor selectivity profile favoring V1A receptors (Ki = 0.85 µM) relative to V2 receptors (Ki = 1.58 µM), contrasting sharply with desmopressin, which is a highly selective V2 receptor agonist (Ki = 65.9 nM) lacking significant pressor activity at clinical doses [2]. The acetate salt form (CAS 1884420-36-3) itself represents a critical differentiating factor: the free base peptide is prone to chemical instability, whereas the diacetate salt is the stable form recommended for procurement and long-term storage in both research and pharmaceutical manufacturing contexts [3]. Additionally, the clinical evidence base supporting terlipressin acetate in hepatorenal syndrome type 1 is unique to this compound, as no other vasopressin analog has received FDA approval for this indication [4].

Terlipressin Acetate: Quantifiable Differentiation Evidence Relative to Closest Analogs and Clinical Alternatives


Prolonged Hemodynamic Effect Duration: Terlipressin vs. High-Dose Octreotide in Hepatic Venous Pressure Gradient Reduction

In a randomized controlled trial comparing the pharmacodynamic effects of terlipressin versus high-dose octreotide in patients with decompensated liver cirrhosis, terlipressin demonstrated a significantly more persistent reduction in hepatic venous pressure gradient (HVPG). Both agents achieved comparable maximal HVPG reductions, but the duration of the hemodynamic response was markedly longer with terlipressin [1].

Portal hypertension Hepatic venous pressure gradient Variceal bleeding Cirrhosis

Comparative Hemostatic Efficacy in Acute Variceal Bleeding: Terlipressin vs. Somatostatin vs. Octreotide in a Multicenter Randomized Noninferiority Trial

A prospective, multicenter, randomized, noninferiority trial (n = 780) evaluated the 5-day treatment success rates of terlipressin, somatostatin, and octreotide when administered before endoscopic treatment in patients with acute gastroesophageal variceal bleeding. Terlipressin demonstrated numerically the highest 5-day treatment success rate among the three agents, although the differences did not reach statistical significance [1].

Acute variceal bleeding Hemostasis Cirrhosis Endoscopy

Receptor Selectivity Profile and Pharmacokinetic Half-Life: Terlipressin Acetate vs. Native Vasopressin and Desmopressin

Terlipressin acetate exhibits a distinct receptor binding profile and pharmacokinetic half-life compared to both native arginine vasopressin and the synthetic analog desmopressin. Terlipressin favors V1A receptor activation (Ki = 0.85 µM), which mediates splanchnic vasoconstriction and portal pressure reduction, while desmopressin is a highly selective V2 receptor agonist (Ki = 65.9 nM) with antidiuretic and procoagulant effects but minimal vasopressor activity at clinical doses [1]. Relative to native vasopressin, terlipressin's elimination half-life is prolonged approximately 40- to 60-fold [2].

Vasopressin receptor Pharmacokinetics Receptor selectivity V1A agonist

Chemical Stability Advantage: Terlipressin Acetate (Diacetate Salt) vs. Free Base Form

The free base form of terlipressin (CAS 14636-12-5) is documented to be prone to chemical instability, whereas the diacetate salt form (CAS 1884420-36-3) provides enhanced stability while retaining identical biological activity. This stability differential has direct implications for procurement, storage, and experimental reproducibility [1]. Acetate content specifications for terlipressin acetate are typically controlled at ≤10.0% to ≤15.0% by HPLC, with purity specifications exceeding 98.0% .

Peptide stability Salt form Long-term storage Formulation

Comparative Efficacy in Hepatorenal Syndrome: Terlipressin vs. Norepinephrine in Treatment Response and Adverse Event Profile

A systematic review and meta-analysis comparing terlipressin with norepinephrine for the treatment of hepatorenal syndrome-acute kidney injury (HRS-AKI) found comparable rates of HRS reversal between the two agents. However, the adverse event profiles differed notably: terlipressin was associated with a higher overall rate of adverse events but a distinct pattern of adverse events compared to norepinephrine [1][2].

Hepatorenal syndrome Acute kidney injury Cirrhosis Vasoconstrictor

Chromatographic Impurity Resolution: Validated HPLC Method for Separation of Terlipressin from δAva10-Terlipressin Process Impurity

A patented HPLC method has been developed specifically for the separation and quantification of terlipressin and its process-related impurity δAva10-terlipressin. This method achieves a separation resolution (R) ≥1.5, meeting pharmacopoeial requirements for analytical method validation, whereas previously reported methods (including those referenced in EP 9.8, BP 2019, and the Chinese Pharmacopoeia 2015 draft monograph) failed to achieve baseline separation of this specific impurity [1].

HPLC Impurity profiling Quality control Peptide analysis

Optimal Research and Industrial Application Scenarios for Terlipressin Acetate Based on Comparative Evidence


Preclinical and Clinical Portal Hypertension Research Requiring Intermittent Bolus Vasoconstrictor Administration

Based on the prolonged hemodynamic effect demonstrated in randomized controlled trials comparing terlipressin to high-dose octreotide [1], terlipressin acetate is optimally suited for portal hypertension research protocols where sustained reduction in hepatic venous pressure gradient (HVPG) is required without continuous intravenous infusion. The pharmacodynamic effect of terlipressin persists significantly longer than that of octreotide, enabling intermittent bolus dosing (typical regimen: 1–2 mg every 4–6 hours) rather than continuous infusion. This characteristic simplifies experimental logistics in both large animal models of cirrhosis and clinical studies involving patient monitoring over extended periods. Researchers developing models of acute variceal bleeding or evaluating hemodynamic endpoints should prioritize terlipressin acetate over somatostatin or octreotide when protocol simplicity and reduced infusion management burden are design considerations, given the demonstrated comparable hemostatic efficacy among these agents in a 780-patient randomized trial [2].

Hepatorenal Syndrome Type 1 (HRS-1) Therapeutic Development and Translational Research

Terlipressin acetate is the only FDA-approved pharmacotherapy for adults hospitalized with hepatorenal syndrome type 1 (HRS-1) with rapid reduction in kidney function, approved as TERLIVAZ® on September 14, 2022 [3]. For research programs focused on HRS-1 pathophysiology, biomarker discovery, or novel combination therapies, terlipressin acetate represents the evidence-based standard-of-care comparator. Meta-analyses of randomized controlled trials demonstrate that terlipressin achieves HRS reversal rates of approximately 47.9%, with a relative risk of 1.19 compared to norepinephrine (95% CI 0.96–1.46) [4]. The distinct adverse event profile of terlipressin (predominantly gastrointestinal: abdominal pain, diarrhea) versus norepinephrine (predominantly cardiovascular: chest pain, ischemia) [5] further informs model selection: researchers investigating cardiovascular safety endpoints may find terlipressin acetate a more suitable vasoconstrictor than norepinephrine in HRS-AKI animal models. The compound's V1A receptor selectivity and prolonged half-life relative to native vasopressin make it the preferred vasopressin analog for HRS research applications.

Peptide Stability and Formulation Development Studies Requiring Stable Salt Form

For research involving long-term storage, formulation development, or analytical method validation of vasopressin analogs, terlipressin acetate (CAS 1884420-36-3) is the recommended procurement form over the free base (CAS 14636-12-5). The free base peptide is documented as prone to chemical instability, whereas the diacetate salt provides enhanced stability while retaining identical biological activity [6]. The compound demonstrates shelf stability at -20°C for up to 3 years in powder form, with defined quality specifications including HPLC purity ≥98.0%, single impurity ≤1.0%, and acetate content ≤15.0% . For analytical method development, the availability of a validated HPLC method achieving resolution R ≥1.5 for the δAva10-terlipressin process impurity [7] supports quality control and batch release testing in pharmaceutical development settings. Formulation scientists developing novel terlipressin delivery systems should reference the patent literature describing stable aqueous compositions at pH 3.5–4.5 with room temperature stability of at least 24 months [8].

Receptor Pharmacology Studies of Vasopressin V1A-Selective Agonism

Terlipressin acetate is the appropriate tool compound for investigating V1A receptor-mediated pharmacology in vitro and in vivo, owing to its well-characterized receptor selectivity profile: V1A Ki = 0.85 µM, V1B Ki = 1.11 µM, and V2 Ki = 1.58 µM . This contrasts with desmopressin, which exhibits high V2 selectivity (Ki = 65.9 nM) with minimal V1A engagement at clinical concentrations, and native vasopressin, which is non-selective but limited by a 6-minute half-life [9][10]. For cellular assays examining splanchnic vasoconstriction, terlipressin acetate has demonstrated protective effects against oxygen and glucose deprivation/re-oxygenation (OGD/R)-induced damage in intestinal epithelial cells (IEC-6) at 25 nM concentration, improving cell viability and reducing secretion of TNF-α and 15-F2t-isoprostane [11]. These anti-inflammatory and anti-oxidative effects, mediated via the PI3K signaling pathway, provide additional mechanistic endpoints for researchers studying ischemia-reperfusion injury in the splanchnic circulation. The prodrug nature of terlipressin—requiring enzymatic cleavage of the triglycyl residue to release active lysine vasopressin [12]—also makes it a relevant model compound for studying prodrug activation kinetics and tissue-specific peptidase activity.

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